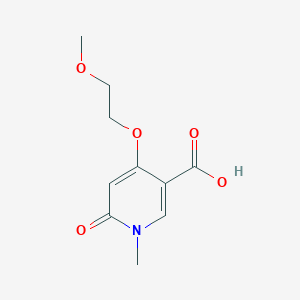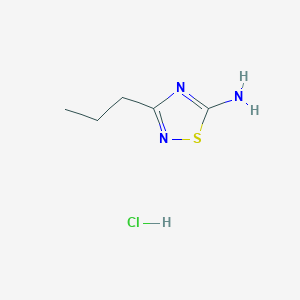![molecular formula C15H14O2 B1433540 4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1708738-98-0](/img/structure/B1433540.png)
4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
4,4’-Dimethylbiphenyl is a compound that forms white to cream or pale yellow crystals . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other aromatic compounds . For example, 4,4’-Dimethylbiphenyl can be used in the preparation of biphenyl-4,4’-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethylbiphenyl consists of two connected phenyl rings with two methyl groups attached .Chemical Reactions Analysis
4,4’-Dimethylbiphenyl is used in the preparation of biphenyl-4,4’-dicarboxylic acid . It can also be used to prepare 4- (4’-methylphenyl)benzaldehyde by selective photoxygenation reaction .Physical And Chemical Properties Analysis
4,4’-Dimethylbiphenyl has a molecular weight of 182.26 . It forms crystals and is insoluble in water .Aplicaciones Científicas De Investigación
1. Chemical Rearrangements and Synthesis
Research on related biphenyl compounds has led to the discovery of various chemical rearrangements and synthetic pathways. For instance, Kim (1986) investigated the treatment of a related compound under different conditions, leading to the formation of several minor and major products, showcasing the compound's potential in organic synthesis and chemical transformations (Kim, 1986).
2. Formation of Supramolecular Networks
Dienstmaier et al. (2010) explored the use of tricarboxylic acid monolayers, which are structurally similar to 4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, for creating supramolecular networks. Their study highlighted how such compounds can form crystallographically distinct phases with varying pore sizes, demonstrating their potential in nanotechnology and material science (Dienstmaier et al., 2010).
3. Pharmaceutical Research
Compounds based on biphenyl structures have been found to have significant pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives and found them to possess anti-tyrosinase activities, indicating their potential in developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).
4. Determination of Acid Dissociation Constants
Zayas et al. (2015) determined the acid dissociation constants (pKa values) for a range of vinyl biaryl compounds, including one structurally similar to 4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. This research is crucial for understanding the acid-base properties of such compounds in various solvents, which is vital for applications in chemistry and materials science (Zayas et al., 2015).
5. Coordination Polymers and Luminescent Properties
Fan et al. (2014) and Huang et al. (2016) investigated the synthesis of coordination polymers based on biphenyl dicarboxylic acids, demonstrating how these compounds can form structures with unique magnetic and luminescent properties. Such studies are essential for developing new materials with specific electronic and optical characteristics (Fan et al., 2014); (Huang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-11(2)8-14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPGBJMTWZRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)







![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)

